3-(Trifluoromethyl)phenethylamine hydrochloride 3-(Trifluoromethyl)phenethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 141029-17-6
VCID: VC21284532
InChI: InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

3-(Trifluoromethyl)phenethylamine hydrochloride

CAS No.: 141029-17-6

Cat. No.: VC21284532

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)phenethylamine hydrochloride - 141029-17-6

Specification

CAS No. 141029-17-6
Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H
Standard InChI Key KAFOPDIMPZSSTF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl

Introduction

3-(Trifluoromethyl)phenethylamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of 225.64 g/mol . Its IUPAC name is 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride . This compound is a derivative of phenethylamine, with a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical and biological properties.

Synthesis

The synthesis of 3-(trifluoromethyl)phenethylamine hydrochloride typically involves the reaction of a 3-trifluoromethylphenethyl chloride with an appropriate amine, followed by conversion to the hydrochloride salt .

Mechanism of Action

While specific data on the mechanism of action of 3-(trifluoromethyl)phenethylamine hydrochloride is limited, compounds with similar structures often interact with serotonergic and other neurologic receptors, influencing neurotransmitter levels and activity.

In Vitro Studies

In vitro studies on compounds with trifluoromethyl substitutions have shown enhanced biological activity compared to their non-substituted counterparts. These modifications can increase receptor affinity and efficacy in activating signaling pathways.

Toxicological Considerations

While trifluoromethyl-substituted compounds can exhibit low toxicity in controlled environments, their recreational use has raised concerns about potential adverse effects. Caution is advised regarding long-term effects and toxicity.

Comparison of Trifluoromethyl-Substituted Compounds

CompoundEC50 (µM)Max Modulation (%)
Compound A0.51200
Compound B1.1600

This table illustrates the enhanced biological activity of trifluoromethyl-substituted compounds in general, though specific data for 3-(trifluoromethyl)phenethylamine hydrochloride is not included.

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